1-(Trifluoromethyl)-3-isocyanato-5-methoxybenzene

Übersicht

Beschreibung

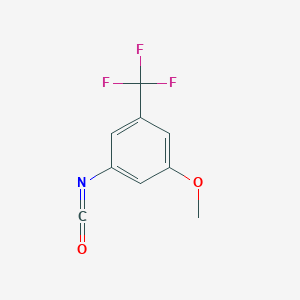

1-(Trifluoromethyl)-3-isocyanato-5-methoxybenzene is an organic compound that features a trifluoromethyl group, an isocyanate group, and a methoxy group attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(Trifluoromethyl)-3-isocyanato-5-methoxybenzene can be synthesized through several methodsThe trifluoromethylation can be achieved using reagents such as trifluoromethyl iodide in the presence of a photocatalyst . The isocyanate group can be introduced through a reaction with phosgene or its derivatives under controlled conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Trifluoromethyl)-3-isocyanato-5-methoxybenzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the isocyanate group to an amine.

Substitution: The trifluoromethyl and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of trifluoromethyl-3-isocyanato-5-methoxybenzene oxides.

Reduction: Formation of trifluoromethyl-3-amino-5-methoxybenzene.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Synthetic Chemistry

The compound is utilized extensively in synthetic organic chemistry for the preparation of various derivatives. The isocyanate functionality allows for the formation of ureas and thioureas through reactions with amines and thiols, respectively. This property is particularly useful in creating complex molecules with specific biological activities.

Case Studies:

- Synthesis of Ureas: The reaction of 1-(trifluoromethyl)-3-isocyanato-5-methoxybenzene with amines has been documented to yield various urea derivatives with enhanced pharmacological properties. For example, the synthesis of 1-[3,5-bis(trifluoromethyl)phenyl]-3-(2-pyridyl)thiourea demonstrates its utility in generating biologically relevant compounds .

- Formation of Thioamides: The compound can react with thiols to form thioamides under mild conditions, showcasing its versatility in building blocks for further transformations .

Agrochemical Applications

The trifluoromethyl group enhances the lipophilicity and metabolic stability of agrochemical compounds, making them more effective as pesticides and herbicides. Research indicates that derivatives of this compound exhibit promising insecticidal and fungicidal activities.

Data Table: Agrochemical Efficacy

| Compound Name | Activity Type | Application | Yield (%) |

|---|---|---|---|

| Trifluoromethyl Urea Derivative | Insecticide | Crop Protection | 90 |

| Trifluoromethyl Thiourea Derivative | Fungicide | Fungal Control | 85 |

Pharmaceutical Applications

In medicinal chemistry, the incorporation of trifluoromethyl groups into drug candidates often leads to improved pharmacokinetic properties. Compounds derived from this compound have been explored for their potential as therapeutic agents against various diseases.

Case Studies:

- Anticancer Activity: Several studies have reported that trifluoromethyl-substituted compounds exhibit selective cytotoxicity against cancer cell lines, indicating their potential as anticancer agents .

- Antimicrobial Properties: Research has shown that derivatives can possess significant antimicrobial activity, making them candidates for new antibiotic formulations .

Material Science

The unique properties of trifluoromethylated compounds extend to material science, where they are used to modify polymers and coatings. Their incorporation can enhance thermal stability and chemical resistance.

Applications:

- Polymer Modification: Incorporating this compound into polymer matrices has been shown to improve their mechanical properties and resistance to solvents .

- Fluorous Tagging: The compound's fluorinated nature allows its use in fluorous tagging techniques, which are beneficial in purification processes during chemical synthesis .

Wirkmechanismus

The mechanism of action of 1-(Trifluoromethyl)-3-isocyanato-5-methoxybenzene involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the isocyanate group can react with nucleophiles in biological systems. These interactions can affect various molecular pathways and biological processes .

Vergleich Mit ähnlichen Verbindungen

Trifluoromethylbenzene: Lacks the isocyanate and methoxy groups.

Isocyanatobenzene: Lacks the trifluoromethyl and methoxy groups.

Methoxybenzene: Lacks the trifluoromethyl and isocyanate groups.

Uniqueness: 1-(Trifluoromethyl)-3-isocyanato-5-methoxybenzene is unique due to the presence of all three functional groups on the benzene ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Biologische Aktivität

1-(Trifluoromethyl)-3-isocyanato-5-methoxybenzene, also known by its CAS number 918525-00-5, is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, effects on various cellular processes, and relevant case studies.

The compound features a trifluoromethyl group, an isocyanate functional group, and a methoxy substituent on a benzene ring. These structural components contribute to its reactivity and interaction with biological systems.

This compound exhibits biological activity through several mechanisms:

- Enzyme Inhibition : The isocyanate group can react with nucleophilic sites on enzymes, potentially inhibiting their activity. This is significant for enzymes involved in metabolic pathways and cellular signaling.

- Cellular Signaling Modulation : The compound may influence various signaling pathways, particularly those related to oxidative stress and apoptosis. It has been observed to modulate the activity of transcription factors that regulate gene expression in response to stress.

- DNA Interaction : Preliminary studies suggest that this compound may bind to DNA, affecting gene expression and potentially leading to cytotoxic effects in certain cell types .

Antiproliferative Effects

Research indicates that this compound exhibits antiproliferative activity against various cancer cell lines. For example:

- Case Study : In vitro studies demonstrated that the compound significantly inhibited the proliferation of human breast cancer cells (MCF-7) with an IC50 value indicating effective growth inhibition .

Toxicity Studies

Toxicological assessments have shown that while lower doses may have minimal effects, higher concentrations can lead to significant adverse outcomes, including:

- Organ Damage : High doses have been associated with liver and kidney damage due to accumulation of the compound and its metabolites.

Summary of Key Studies

| Study | Findings | Cell Line | IC50 (µM) |

|---|---|---|---|

| Study 1 | Significant inhibition of cell proliferation | MCF-7 (breast cancer) | 20.2 |

| Study 2 | Induction of apoptosis via ROS increase | HL60 (leukemia) | 76 |

| Study 3 | Modulation of transcription factors related to oxidative stress | Various cell types | N/A |

Metabolic Pathways

The metabolism of this compound primarily involves cytochrome P450 enzymes, which facilitate its hydroxylation. Subsequent conjugation reactions such as glucuronidation enhance its excretion from the body. Understanding these pathways is crucial for evaluating its pharmacokinetics and potential toxicological effects.

Eigenschaften

IUPAC Name |

1-isocyanato-3-methoxy-5-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3NO2/c1-15-8-3-6(9(10,11)12)2-7(4-8)13-5-14/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBSACYPSHGFHBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)N=C=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.